

# Preclinical Toxicology and Safety Profile of Gadoterate Meglumine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Gadoterate |           |
| Cat. No.:            | B1198928   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Gadoterate** meglumine, a gadolinium-based contrast agent (GBCA) with a macrocyclic and ionic structure, has been a cornerstone in magnetic resonance imaging (MRI) for over three decades. Its high thermodynamic and kinetic stability are designed to minimize the release of free gadolinium ions, a key factor in its safety profile. This technical guide provides a comprehensive overview of the preclinical toxicology and safety data for **gadoterate** meglumine, drawing from a wide range of nonclinical studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the nonclinical safety assessment of this widely used contrast agent.

## **Acute Toxicity**

Single-dose toxicity studies have been conducted to determine the potential for acute adverse effects following a single intravenous administration of **gadoterate** meglumine.

| Species | Route of<br>Administration | LD50 (mmol/kg) | Reference |  |
|---------|----------------------------|----------------|-----------|--|
| Mouse   | Intravenous                | 11             | [1]       |  |



Experimental Protocol: Acute Intravenous Toxicity in Mice

The acute intravenous toxicity of **gadoterate** meglumine was evaluated in mice. The study aimed to determine the median lethal dose (LD50) following a single bolus injection.

- Test System: Mice (specific strain not detailed in the available documentation).
- Administration: A single intravenous injection of gadoterate meglumine was administered.
- Dose Levels: Multiple dose levels were used to establish a dose-response relationship for mortality.
- Observation Period: Animals were observed for clinical signs of toxicity and mortality for a specified period post-administration.
- Endpoint: The primary endpoint was the calculation of the LD50 value, representing the dose at which 50% of the animals died.[1]

## **Repeated-Dose Toxicity**

The potential for toxicity following repeated administration of **gadoterate** meglumine has been evaluated in both rodent and non-rodent species. These studies are crucial for identifying potential target organs for toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL).



| Species        | Route of<br>Administrat<br>ion | Duration                                                                     | NOAEL<br>(mmol/kg/d<br>ay) | Key<br>Findings                                                                                                                                                                                        | Reference |
|----------------|--------------------------------|------------------------------------------------------------------------------|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Rat (Juvenile) | Intravenous                    | Single dose<br>on PND 10 or<br>6<br>administratio<br>ns from PND<br>10 to 30 | 2.5                        | Well tolerated with no significant treatment-related effects on development, behavior, or sexual maturation. Minor, non-adverse changes in clinical biochemistry and urinary parameters were observed. | [2][3]    |
| Dog            | Intravenous                    | 4 weeks                                                                      | 0.7                        | No significant<br>toxicological<br>findings at<br>the NOAEL.                                                                                                                                           | [1]       |

Experimental Protocol: 4-Week Repeated-Dose Intravenous Toxicity in Dogs

This study was designed to assess the systemic toxicity of **gadoterate** meglumine when administered daily to dogs for 4 weeks.

- Test System: Beagle dogs.
- Administration: Daily intravenous injection.



- Dose Levels: 0 (saline control), 0.3, 0.7, and 1.5 mmol/kg/day.
- Group Size: 5 dogs per sex for the control and high dose groups; 3 dogs per sex for the low and mid-dose levels.
- Parameters Monitored: Clinical signs, body weight, food consumption, ophthalmology, electrocardiography (ECG), hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
- Endpoint: Determination of the NOAEL.[1]

# Genotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity studies has been conducted to assess the potential of **gadoterate** meglumine to induce genetic mutations or chromosomal damage. The results consistently demonstrate a lack of genotoxic potential.[4]

| Assay Type                                            | Test System                             | Metabolic<br>Activation | Result   | Reference |
|-------------------------------------------------------|-----------------------------------------|-------------------------|----------|-----------|
| Bacterial<br>Reverse<br>Mutation Assay<br>(Ames Test) | Salmonella<br>typhimurium               | With and without<br>S9  | Negative | [4]       |
| In Vitro Chromosome Aberration Assay                  | Chinese Hamster<br>Ovary (CHO)<br>cells | With and without<br>S9  | Negative | [4]       |
| In Vitro Gene<br>Mutation Assay                       | Chinese Hamster<br>Lung (CHL) cells     | With and without<br>S9  | Negative | [4]       |
| In Vivo Mouse<br>Micronucleus<br>Assay                | Mouse bone<br>marrow                    | N/A                     | Negative | [4]       |

Experimental Protocol: In Vivo Mouse Micronucleus Assay

### Foundational & Exploratory





This assay evaluates the potential of a test substance to induce chromosomal damage by detecting the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.

- · Test System: Mice.
- Administration: Intravenous injection of gadoterate meglumine.
- Dose Levels: A range of doses, including a maximum tolerated dose, along with negative and positive controls.
- Sample Collection: Bone marrow is typically collected 24 and 48 hours after treatment.
- Analysis: Bone marrow smears are prepared and stained. The frequency of micronucleated PCEs is determined by microscopic examination. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.[5][6][7]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to detect point mutations (base substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
- Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- Procedure: The bacterial strains are exposed to various concentrations of gadoterate
  meglumine in the presence or absence of S9 mix. The mixture is then plated on a minimal
  glucose agar medium lacking histidine.
- Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a suitable incubation period. A significant, dosedependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[8][9][10][11][12]



# Carcinogenicity

Long-term animal studies to evaluate the carcinogenic potential of **gadoterate** meglumine have not been performed.[4] This is consistent with the regulatory guidance for diagnostic agents that are used infrequently and have a short biological half-life.

# **Reproductive and Developmental Toxicity**

The potential effects of **gadoterate** meglumine on fertility, embryo-fetal development, and preand postnatal development have been investigated in rats and rabbits.

| Species | Study Type                                         | Dosing<br>Period                                                       | NOAEL<br>(mmol/kg/d<br>ay) | Key<br>Findings                                                                                           | Reference |
|---------|----------------------------------------------------|------------------------------------------------------------------------|----------------------------|-----------------------------------------------------------------------------------------------------------|-----------|
| Rat     | Fertility and<br>Early<br>Embryonic<br>Development | Females: 14<br>days before<br>mating<br>through<br>gestation day<br>17 | 10                         | No impairment of male or female fertility and reproductive performance.                                   | [13]      |
| Rat     | Embryo-fetal<br>Development                        | Gestation<br>Days 6 to 17                                              | 10                         | No adverse<br>development<br>al effects.<br>Maternal<br>toxicity was<br>observed at<br>10<br>mmol/kg/day. | [4][13]   |
| Rabbit  | Embryo-fetal<br>Development                        | Gestation<br>Days 6 to 19                                              | 3                          | No adverse<br>development<br>al effects.<br>Maternal<br>toxicity was<br>observed at 7<br>mmol/kg/day.     | [4][13]   |



Experimental Protocol: Embryo-fetal Developmental Toxicity Study in Rabbits

This study is designed to assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus when administered during the period of organogenesis.

- Test System: Pregnant rabbits.
- Administration: Intravenous administration of gadoterate meglumine.
- Dose Levels: 0 (control), 1, 3, and 7 mmol/kg/day.
- Dosing Period: Gestation days 6 through 19.
- Maternal Evaluation: Clinical signs, body weight, food consumption, and post-mortem examination of the dam.
- Fetal Evaluation: At the end of the dosing period (near term), fetuses are delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.
   Parameters such as the number of corpora lutea, implantations, resorptions, and live/dead fetuses are also recorded.[13]

## **Local Tolerance**

Local tolerance studies have been conducted to evaluate the potential for irritation at the site of administration.

- Rat: Following subcutaneous or intramuscular injection of 2.5 mmol/kg, transient local inflammatory reactions such as hematoma, edema, and cellular infiltration were observed at 6 hours post-dose. These effects were resolved by day 1 and 3, and gadoterate meglumine was considered well-tolerated.[1]
- Rabbit: Intravenous, intra-arterial, and perivenous administration at doses up to 0.9 mmol/animal resulted in microscopic findings such as erythema, hemorrhagic infiltration, and inflammatory cell presence, consistent with local irritation.[1]

# **Safety Pharmacology**



Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

- Cardiovascular System: In nonclinical studies in dogs and rabbits, gadoterate meglumine did not show any direct deleterious effects on cardiac electrophysiology, including ventricular repolarization.[1]
- Central Nervous System (CNS): In mice, at doses up to the intravenous LD50 (11 mmol/kg),
   gadoterate meglumine had no significant effects on motility, general depressant reflexes,
   thermoregulation, or antinociceptive response.[1]

#### **Visualizations**



Click to download full resolution via product page

Preclinical Toxicology Assessment Workflow for **Gadoterate** Meglumine.





Click to download full resolution via product page

Standard Battery of Genotoxicity Assays for **Gadoterate** Meglumine.



Click to download full resolution via product page



Reproductive and Developmental Toxicity Assessment Strategy.

#### Conclusion

The comprehensive preclinical toxicology data for **gadoterate** meglumine demonstrate a favorable safety profile. The acute toxicity is low, and repeated-dose studies in both juvenile and adult animals have established clear no-observed-adverse-effect levels. The extensive battery of genotoxicity assays consistently shows no evidence of mutagenic or clastogenic potential. While long-term carcinogenicity studies have not been conducted, this is in line with regulatory expectations for this class of diagnostic agents. Reproductive and developmental toxicity studies have not identified any adverse effects on fertility or teratogenic potential at doses that are not maternally toxic. Local tolerance and safety pharmacology studies further support the overall safety of **gadoterate** meglumine. This robust nonclinical dataset, combined with decades of clinical use, substantiates the safety of **gadoterate** meglumine for its intended diagnostic applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-clinical safety assessment of gadoterate meglumine (Dotarem(®)) in neonatal and juvenile rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. criver.com [criver.com]
- 6. inotiv.com [inotiv.com]
- 7. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 8. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]



- 10. criver.com [criver.com]
- 11. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gadoterate Meglumine | C23H42GdN5O13 | CID 6918037 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Toxicology and Safety Profile of Gadoterate Meglumine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198928#preclinical-toxicology-and-safety-profile-of-gadoterate-meglumine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com